molecular formula C13H15N3O4 B602022 Imazethapyr Impurity 14 CAS No. 102771-62-0

Imazethapyr Impurity 14

Cat. No.: B602022
CAS No.: 102771-62-0
M. Wt: 277.28
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imazethapyr Impurity 14 is a chemical compound associated with the herbicide imazethapyr, which belongs to the imidazolinone class of herbicides. Imazethapyr is widely used in agriculture to control a variety of broadleaf weeds and grasses. Impurities in herbicides like imazethapyr can arise during the synthesis or degradation processes and may have different chemical properties and biological activities compared to the parent compound.

Mechanism of Action

Target of Action

Imazethapyr primarily targets the enzyme known as acetohydroxyacid synthase . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants .

Mode of Action

Imazethapyr interacts with its target, the acetohydroxyacid synthase, by inhibiting its function . This inhibition impairs protein biosynthesis, which ultimately leads to the death of susceptible weed species .

Biochemical Pathways

The inhibition of acetohydroxyacid synthase by Imazethapyr disrupts several biochemical pathways. It significantly affects carbohydrate, lipid, and amino acid metabolism . The compound also downregulates the genes involved in photosynthetic electron transport and the carbon cycle . Specifically, it downregulates 48 genes in the photosynthetic light reaction and 11 genes in the Calvin cycle . Additionally, the downregulation of genes related to electron transport in mitochondria provides strong evidence for Imazethapyr inhibiting photosynthetic carbon fixation and cellular energy metabolism .

Pharmacokinetics

Studies on imazethapyr have shown that it is readily excreted; greater than 94% of the dose was eliminated in the urine and faeces within 48 hours . This suggests that Imazethapyr Impurity 14 may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The action of Imazethapyr results in significant molecular and cellular effects. It inhibits shoot growth, reduces chlorophyll contents, induces photoinhibition, and decreases photosynthetic activity . These effects are likely due to the disruption of amino acid biosynthesis and energy metabolism caused by the inhibition of acetohydroxyacid synthase .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Imazethapyr. For example, soil is the ultimate sink for most pesticides . Imazethapyr has a potential to contaminate ground and surface water due to high water solubility Therefore, the environmental presence and impact of this compound may be influenced by similar factors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imazethapyr involves the formation of its imidazolinone ring structure. The preparation of Imazethapyr Impurity 14 likely follows similar synthetic routes with variations that lead to the formation of the impurity. The general synthetic route for imazethapyr includes the reaction of 2-chloro-5-ethylpyridine with isopropylamine to form an intermediate, which then undergoes cyclization to form the imidazolinone ring .

Industrial Production Methods

Industrial production of imazethapyr and its impurities involves large-scale chemical reactions under controlled conditions. The process includes steps such as mixing, heating, and purification to ensure the desired product’s quality and yield. The specific conditions for producing this compound would depend on the exact chemical structure and desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Imazethapyr Impurity 14 can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the impurity into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction could yield amine derivatives. Substitution reactions can result in a variety of substituted imidazolinone compounds.

Scientific Research Applications

Imazethapyr Impurity 14 has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Imazethapyr Impurity 14 include other imidazolinone herbicides such as:

  • Imazapyr
  • Imazamox
  • Imazapic

Comparison

Compared to these similar compounds, this compound may have unique chemical properties and biological activities due to its specific structure. For example, it may exhibit different levels of toxicity, environmental persistence, or efficacy in controlling weeds. Understanding these differences can help optimize the use of imazethapyr and its related compounds in agricultural practices .

Properties

IUPAC Name

5-hydroxy-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-6(2)13(3)12(20)15-10(16-13)9-8(11(18)19)4-7(17)5-14-9/h4-6,17H,1-3H3,(H,18,19)(H,15,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZVMJUVFWHFPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imazethapyr Impurity 14
Reactant of Route 2
Reactant of Route 2
Imazethapyr Impurity 14
Reactant of Route 3
Imazethapyr Impurity 14
Reactant of Route 4
Imazethapyr Impurity 14
Reactant of Route 5
Imazethapyr Impurity 14
Reactant of Route 6
Imazethapyr Impurity 14

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.